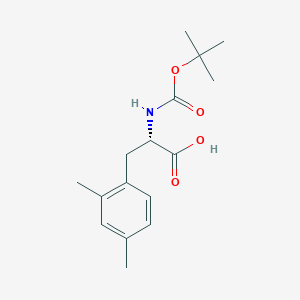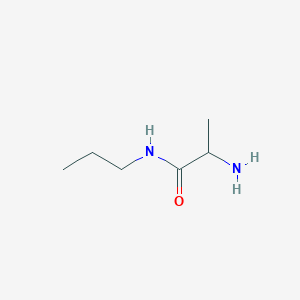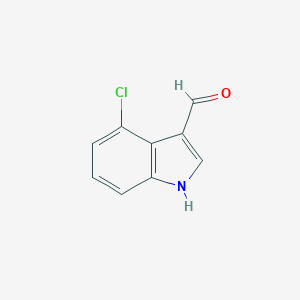
4-chloro-1H-indole-3-carbaldehyde
Overview
Description
4-chloro-1H-indole-3-carbaldehyde is a derivative of indole-3-carboxaldehyde, which can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . For instance, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Molecular Structure Analysis
The molecular structure of 4-chloro-1H-indole-3-carbaldehyde is similar to that of 1H-indole-3-carbaldehyde, with the addition of a chlorine atom . The inherent functional groups (CO) in these compounds can undergo C–C and C–N coupling reactions and reductions easily .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 4-chloro-1H-indole-3-carbaldehyde, are involved in various chemical reactions. They are key precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Scientific Research Applications
Role in Multicomponent Reactions
4-Chloroindole-3-carbaldehyde, as a member of the indole family, is an ideal precursor for the synthesis of active molecules . It plays a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Precursor for Biologically Active Structures
4-Chloroindole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . These structures include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Antioxidant Activity
Indole derivatives, including 4-Chloroindole-3-carbaldehyde, have shown significant antioxidant activity . This makes them valuable in the development of treatments for diseases caused by oxidative stress.
Antibiotic Activity
Indole derivatives have demonstrated antibiotic activity . This suggests that 4-Chloroindole-3-carbaldehyde could potentially be used in the development of new antibiotics.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . Therefore, 4-Chloroindole-3-carbaldehyde could be used in the development of anti-inflammatory drugs.
Anticancer Activity
Indole derivatives, including 4-Chloroindole-3-carbaldehyde, have shown anticancer activity . This suggests potential applications in cancer treatment.
Antiviral Activity
Indole derivatives have demonstrated antiviral activity . This suggests that 4-Chloroindole-3-carbaldehyde could potentially be used in the development of antiviral drugs.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that 4-Chloroindole-3-carbaldehyde could potentially be used in the development of antimicrobial drugs.
Safety and Hazards
Future Directions
1H-Indole-3-carbaldehyde and its derivatives, including 4-chloro-1H-indole-3-carbaldehyde, have been highlighted for their role in inherently sustainable multicomponent reactions. These compounds are awaiting further exploitation in the assembly of pharmaceutically interesting scaffolds . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
4-Chloroindole-3-carbaldehyde, also known as 4-Chloroindole-3-carboxaldehyde or 4-chloro-1H-indole-3-carbaldehyde, is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions often result in changes at the molecular level, which can have significant effects on biological systems .
Biochemical Pathways
In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a crucial role in the plant’s defense against pathogens . .
Result of Action
Indole derivatives, including 4-Chloroindole-3-carbaldehyde, are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets, leading to changes at the molecular and cellular levels .
properties
IUPAC Name |
4-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJFNQAVTYKOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542294 | |
| Record name | 4-Chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-indole-3-carbaldehyde | |
CAS RN |
876-72-2 | |
| Record name | 4-Chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)

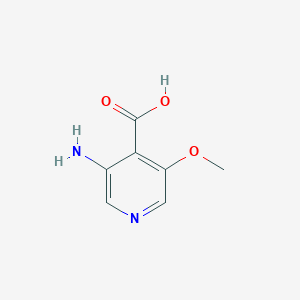
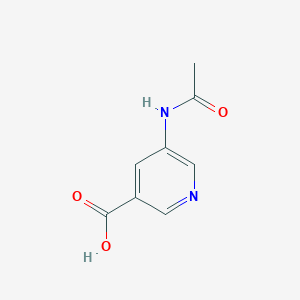
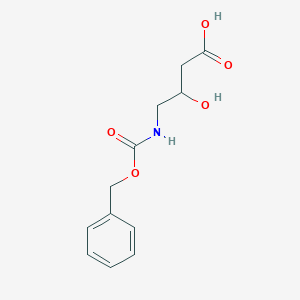

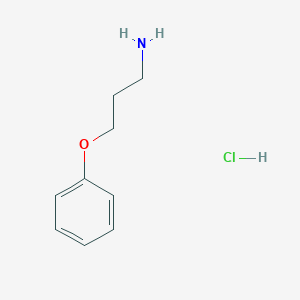
![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)
![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)
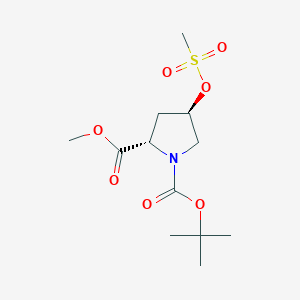

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
